5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate
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Overview
Description
5-Methoxycarbonyl Deferasirox is a derivative of Deferasirox, an iron chelator used primarily to treat chronic iron overload conditions. This compound is characterized by its molecular formula C23H17N3O6 and a molecular weight of 431.4 g/mol . It is an impurity of Deferasirox and is utilized in various research applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of 5-Methoxycarbonyl Deferasirox involves several steps, primarily utilizing transition metal-catalyzed coupling reactions. One notable method includes the Chan-Lam coupling between 3,5-dibromo-1H-1,2,4-triazole and (4-(methoxycarbonyl)-phenyl)boronic acid, followed by a Suzuki-Miyaura coupling with 2-hydroxyphenyl-boronic acid pinacol ester in a microemulsion . This method is efficient and environmentally benign, avoiding the use of hazardous reagents and conditions.
Chemical Reactions Analysis
5-Methoxycarbonyl Deferasirox undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly with halogenated derivatives.
Coupling Reactions: The compound is often involved in Suzuki-Miyaura and Chan-Lam couplings, utilizing palladium or copper catalysts
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Methoxycarbonyl Deferasirox is extensively used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions, including cross-coupling and substitution reactions.
Biology: In proteomics research, it is used to study protein interactions and functions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxycarbonyl Deferasirox is similar to that of Deferasirox. It acts as an iron chelator, binding to trivalent (ferric) iron with high affinity to form a stable complex. This complex is then eliminated from the body via the kidneys . The compound’s high specificity for iron makes it effective in reducing iron overload in patients.
Comparison with Similar Compounds
5-Methoxycarbonyl Deferasirox is compared with other iron chelators such as:
Deferasirox: The parent compound, widely used in clinical settings for iron chelation therapy.
Deferiprone: Another iron chelator with a different mechanism of action and pharmacokinetic profile.
Deferoxamine: An older iron chelator, administered via injection, with a different safety and efficacy profile.
The uniqueness of 5-Methoxycarbonyl Deferasirox lies in its specific applications in research and its role as an impurity in Deferasirox, providing insights into the compound’s stability and degradation pathways .
Properties
Molecular Formula |
C23H17N3O6 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
4-[5-(2-hydroxy-5-methoxycarbonylphenyl)-3-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C23H17N3O6/c1-32-23(31)14-8-11-19(28)17(12-14)21-24-20(16-4-2-3-5-18(16)27)25-26(21)15-9-6-13(7-10-15)22(29)30/h2-12,27-28H,1H3,(H,29,30) |
InChI Key |
ADZBLCFPGJKMPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4O |
Origin of Product |
United States |
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